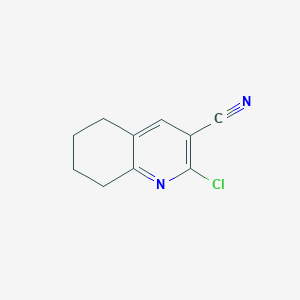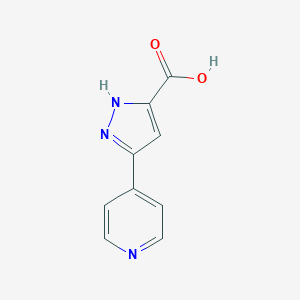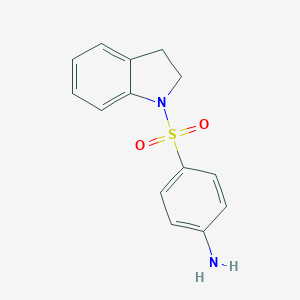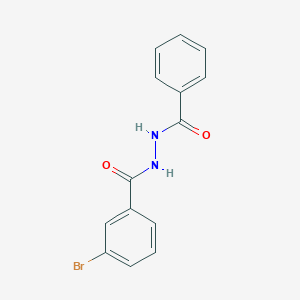
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide, also known as Clomazone, is a herbicide that is widely used in agriculture to control weeds in various crops. It is a selective herbicide, which means that it targets specific types of weeds while leaving the crops unharmed. Clomazone is an important tool for farmers to maintain the quality and yield of their crops.
Wirkmechanismus
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the biosynthesis of chlorophyll in the target weeds. Chlorophyll is essential for photosynthesis, which is the process by which plants produce energy. Without chlorophyll, the weeds are unable to produce energy and eventually die. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is absorbed by the weeds through the roots and leaves and is translocated throughout the plant.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been found to have low toxicity to mammals and birds. However, it can be toxic to aquatic organisms, and precautions should be taken to prevent it from entering waterways. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been found to have no significant effect on soil microorganisms and earthworms. It has also been found to have no adverse effects on the growth and development of crops when used at recommended rates.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is a valuable tool for researchers studying weed control in agriculture. It is effective against a wide range of weeds and is selective, which means that it does not harm the crops. However, the use of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide in lab experiments requires careful consideration of the dosage and application method to ensure that the results are accurate and reliable.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide. One area of interest is the development of new formulations of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide that are more effective and have lower environmental impact. Another area of research is the investigation of the potential of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide as a fungicide and insecticide. Research is also needed to determine the long-term effects of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide on soil health and biodiversity.
Conclusion:
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is a herbicide that is widely used in agriculture to control weeds in various crops. It is effective against a wide range of weeds and is selective, which means that it does not harm the crops. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide works by inhibiting the biosynthesis of chlorophyll in the target weeds, eventually leading to their death. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its herbicidal properties, and research is ongoing to investigate its potential as a fungicide and insecticide. Future research is needed to develop new formulations of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide that are more effective and have lower environmental impact.
Synthesemethoden
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide can be synthesized by the reaction of 2-chlorobenzoyl chloride with 4-methylphenoxyacetic acid in the presence of a base such as triethylamine. The reaction results in the formation of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide, which is a white crystalline solid with a melting point of 94-96°C.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide has been extensively studied for its herbicidal properties. It has been found to be effective against a wide range of weeds, including broadleaf weeds, grasses, and sedges. N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide is commonly used in crops such as soybeans, cotton, peanuts, and rice. Research has also been conducted to investigate the potential of N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide as a fungicide and insecticide.
Eigenschaften
CAS-Nummer |
62095-65-2 |
|---|---|
Produktname |
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide |
Molekularformel |
C15H14ClNO2 |
Molekulargewicht |
275.73 g/mol |
IUPAC-Name |
N-(2-chlorophenyl)-2-(4-methylphenoxy)acetamide |
InChI |
InChI=1S/C15H14ClNO2/c1-11-6-8-12(9-7-11)19-10-15(18)17-14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18) |
InChI-Schlüssel |
XLULMEIRIDTZLZ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




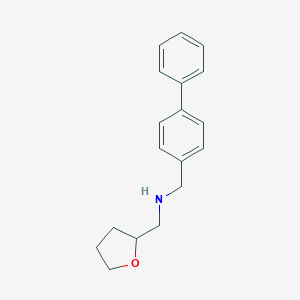
![3-[(4-Chlorophenyl)sulfanyl]propan-1-amine](/img/structure/B185559.png)

![[2-(1-Azepanylmethyl)phenyl]methanol](/img/structure/B185563.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-(2-naphthyloxy)acetamide](/img/structure/B185567.png)
